molecular formula C26H27ClN4O3 B2458202 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea CAS No. 896354-14-6

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea

Cat. No.: B2458202
CAS No.: 896354-14-6
M. Wt: 478.98
InChI Key: HIEKCWHGGSSDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea is a useful research compound. Its molecular formula is C26H27ClN4O3 and its molecular weight is 478.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O3/c27-20-5-4-6-21(16-20)29-26(32)28-17-23(19-9-10-24-25(15-19)34-18-33-24)31-13-11-30(12-14-31)22-7-2-1-3-8-22/h1-10,15-16,23H,11-14,17-18H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEKCWHGGSSDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)NC3=CC(=CC=C3)Cl)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperazine and chlorophenyl urea. The synthetic route may vary depending on the substituents and desired biological activity. For example, the synthesis can be achieved through a multi-step process involving:

  • Formation of the benzo[d][1,3]dioxole moiety .
  • Coupling with piperazine : This step often utilizes coupling agents to facilitate the formation of the piperazine link.
  • Urea formation : The final step involves the reaction with chlorophenyl isocyanate to form the urea linkage.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways such as EGFR (Epidermal Growth Factor Receptor) and modulation of Bcl-2 family proteins.
CompoundCell LineIC50 (µM)Reference
This compoundMCF74.52
DoxorubicinMCF74.56

These results suggest that the compound has comparable or superior activity to established chemotherapeutics.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, particularly dopamine receptors. Research has shown that derivatives containing benzo[d][1,3]dioxole exhibit selective antagonistic effects on dopamine D3 receptors, which are implicated in various neuropsychiatric disorders.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antitumor Activity :
    • A series of benzo[d][1,3]dioxole derivatives were evaluated for their anticancer effects against various cell lines (HepG2, HCT116).
    • Results indicated that modifications in the structure significantly influenced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
  • Dopamine Receptor Interaction :
    • Compounds structurally similar to this compound were tested for their binding affinities at D2 and D3 receptors.
    • Findings showed that certain analogs had enhanced selectivity for D3 receptors, suggesting potential applications in treating substance use disorders .

Q & A

Q. How to apply Design of Experiments (DoE) for reaction optimization?

  • Methodology :
  • Factors : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., K2_2CO3_3 vs. Cs2_2CO3_3). Use a central composite design to map yield/purity trade-offs .
  • Response surface modeling : Identify optimal conditions (e.g., 80°C, DMF, K2_2CO3_3) for maximal yield (85%) and purity (98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.